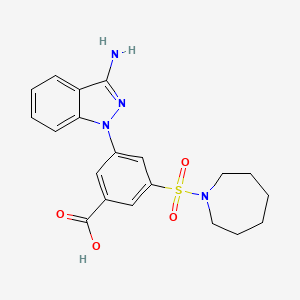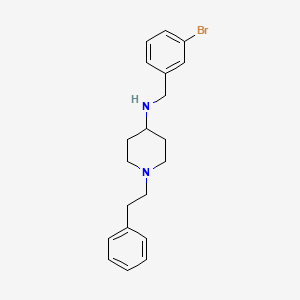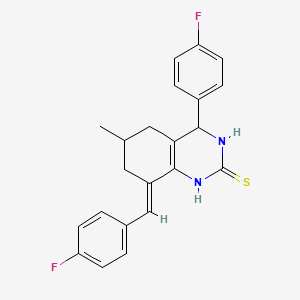![molecular formula C15H11N3O4 B5489692 5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5489692.png)
5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'nitrofuraldehyde thiosemicarbazone' and has been studied extensively for its biological and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the growth of cancer cells by blocking the activity of DNA topoisomerase II and inducing apoptosis.
Biochemical and Physiological Effects:
5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have a wide range of biochemical and physiological effects. It can modulate the immune response, reduce inflammation, and inhibit the growth of microorganisms. It has also been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its wide range of biological activities. It can be used to study various cellular processes and has the potential to be developed into new drugs. However, one limitation of using this compound is its toxicity. It can be harmful to living organisms at high concentrations and requires careful handling.
Direcciones Futuras
There are several future directions for research on 5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. Another area of research is the development of new antimicrobial agents based on the structure of this compound. Finally, further studies are needed to understand the mechanism of action of this compound and its potential use in other disease areas.
Métodos De Síntesis
The synthesis of 5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with methyl ethyl ketone to obtain the final compound. The synthesis process has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-methyl-4-[(5-nitro-2-furyl)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to exhibit antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and as an anti-inflammatory agent.
Propiedades
IUPAC Name |
(4E)-5-methyl-4-[(5-nitrofuran-2-yl)methylidene]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-10-13(9-12-7-8-14(22-12)18(20)21)15(19)17(16-10)11-5-3-2-4-6-11/h2-9H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFYSJXRYHZMOX-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(diethylamino)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5489610.png)
![ethyl ({[(4-amino-1,2,5-oxadiazol-3-yl)(4-morpholinyl)methylene]amino}oxy)acetate](/img/structure/B5489613.png)
![3-cyclopropyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)isoxazole-5-carboxamide](/img/structure/B5489624.png)

![2-amino-5,5-dimethyl-4,7-dihydro-5H-thiopyrano[3,4-b]furan-3-carbonitrile](/img/structure/B5489637.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-ethylphenyl)acetamide](/img/structure/B5489638.png)
![ethyl 1-{5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-3-piperidinecarboxylate](/img/structure/B5489645.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5489685.png)

![4-bromo-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5489693.png)
![ethyl 2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489699.png)
![N-(2-phenylethyl)-N-(3-pyridinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5489707.png)
![8-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5489712.png)